molecular formula C22H25NO5 B10993856 1-acetyl-5'-methyl-10'-propyl-8'H-spiro[piperidine-4,2'-pyrano[2,3-f]chromene]-4',8'(3'H)-dione

1-acetyl-5'-methyl-10'-propyl-8'H-spiro[piperidine-4,2'-pyrano[2,3-f]chromene]-4',8'(3'H)-dione

Cat. No.: B10993856
M. Wt: 383.4 g/mol
InChI Key: VASAFWUFCHIOOS-UHFFFAOYSA-N
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Description

1-acetyl-5’-methyl-10’-propyl-8’H-spiro[piperidine-4,2’-pyrano[2,3-f]chromene]-4’,8’(3’H)-dione is a complex organic compound featuring a spiro structure that integrates piperidine and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-5’-methyl-10’-propyl-8’H-spiro[piperidine-4,2’-pyrano[2,3-f]chromene]-4’,8’(3’H)-dione typically involves multi-step organic synthesis. One common route includes:

    Formation of the Chromene Core: The chromene moiety can be synthesized via a Pechmann condensation reaction, where phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Spirocyclization: The chromene intermediate undergoes spirocyclization with a piperidine derivative under basic conditions to form the spiro compound.

    Functional Group Modification: Subsequent acetylation and alkylation steps introduce the acetyl, methyl, and propyl groups to the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-5’-methyl-10’-propyl-8’H-spiro[piperidine-4,2’-pyrano[2,3-f]chromene]-4’,8’(3’H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the chromene ring, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst

Major Products

The major products of these reactions depend on the specific conditions but can include various oxidized or reduced derivatives, as well as substituted analogs with different functional groups.

Scientific Research Applications

1-acetyl-5’-methyl-10’-propyl-8’H-spiro[piperidine-4,2’-pyrano[2,3-f]chromene]-4’,8’(3’H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-acetyl-5’-methyl-10’-propyl-8’H-spiro[piperidine-4,2’-pyrano[2,3-f]chromene]-4’,8’(3’H)-dione depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spiro structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

    Spiro[piperidine-4,2’-pyrano[2,3-f]chromene] Derivatives: These compounds share the spiro structure and may have similar biological activities.

    Piperidine Derivatives: Compounds like piperidine itself or substituted piperidines are structurally related and often used in drug design.

    Chromene Derivatives: Compounds containing the chromene moiety are known for their diverse biological activities.

Uniqueness

1-acetyl-5’-methyl-10’-propyl-8’H-spiro[piperidine-4,2’-pyrano[2,3-f]chromene]-4’,8’(3’H)-dione is unique due to its specific combination of functional groups and the spiro linkage, which can impart distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

1'-acetyl-5-methyl-10-propylspiro[3H-pyrano[2,3-h]chromene-2,4'-piperidine]-4,8-dione

InChI

InChI=1S/C22H25NO5/c1-4-5-15-11-18(26)27-17-10-13(2)19-16(25)12-22(28-21(19)20(15)17)6-8-23(9-7-22)14(3)24/h10-11H,4-9,12H2,1-3H3

InChI Key

VASAFWUFCHIOOS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=O)CC4(O3)CCN(CC4)C(=O)C

Origin of Product

United States

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